2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one
Description
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one (CAS: 173074-85-6) is a cyclobutanone derivative characterized by a 14-carbon unsaturated alkyl chain with a Z-configuration at the 5th position. Its molecular formula is C₁₈H₃₂O, with a molecular weight of 264.45 g/mol . The compound’s structure includes a cyclobutanone ring (a four-membered cyclic ketone) substituted with a (5Z)-tetradecenyl chain, as illustrated by its SMILES notation: CCCCCCCC\C=C/CCCCC1CCC1=O . The Z stereochemistry of the double bond in the tetradecenyl chain is critical to its spatial arrangement, influencing intermolecular interactions and physicochemical properties.
Properties
IUPAC Name |
2-[(Z)-tetradec-5-enyl]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h9-10,17H,2-8,11-16H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFDRFJPWYWSMZ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291668 | |
| Record name | 2-[(5Z)-5-tetradecenyl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
173074-85-6 | |
| Record name | 2-[(5Z)-5-tetradecenyl]cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173074-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5Z)-5-tetradecenyl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 - 26 °C | |
| Record name | (±)-(Z)-2-(5-Tetradecenyl)cyclobutanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Nucleophilic Substitution via Cyclobutanone Alkylation
The traditional approach involves the alkylation of cyclobutanone with a Z-configured tetradec-5-en-1-yl halide (e.g., bromide or iodide). This method leverages the nucleophilic character of the cyclobutanone enolate, generated in situ using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres to prevent side reactions.
Key Steps:
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Enolate Formation: Cyclobutanone is deprotonated at the α-position using NaH, forming a resonance-stabilized enolate.
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Alkylation: The enolate attacks the electrophilic carbon of the tetradec-5-en-1-yl halide, resulting in C–C bond formation.
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Work-Up: Hydrolysis with aqueous acid yields the final ketone.
Challenges:
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Stereochemical control of the tetradec-5-en-1-yl chain is critical. The Z-configuration must be preserved, necessitating mild conditions to avoid isomerization.
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Competing side reactions, such as over-alkylation or elimination, reduce yields.
Typical Conditions:
| Parameter | Value |
|---|---|
| Base | NaH (2.2 equiv) |
| Solvent | THF, 0°C to RT |
| Reaction Time | 12–24 hours |
| Yield | 40–60% |
Imine Intermediate Route
A more efficient strategy employs N-(cyclobutylidene)isopropylamine as a masked cyclobutanone equivalent . This method circumvents the low reactivity of cyclobutanone by forming a stable imine intermediate, which undergoes alkylation before hydrolysis.
Synthesis Pathway:
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Imine Formation: Cyclobutanone reacts with isopropylamine in the presence of titanium(IV) chloride (TiCl₄), yielding N-(cyclobutylidene)isopropylamine .
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Deprotonation and Alkylation: The imine is treated with lithium diisopropylamide (LDA) at −78°C to generate a 1-azaallylic anion, which reacts with 1-bromo-5Z-tetradecene.
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Hydrolysis: The alkylated imine is hydrolyzed using aqueous oxalic acid, releasing the cyclobutanone derivative.
Advantages:
-
Improved stereocontrol, as the imine’s rigid structure minimizes undesired isomerization.
Reaction Optimization:
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Temperature: Maintaining −78°C during deprotonation prevents anion decomposition.
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Solvent: THF ensures optimal solubility of intermediates.
Partial Hydrogenation of Alkynyl Precursors
For laboratories requiring Z-alkene specificity, the partial hydrogenation of an alkynyl precursor offers precise stereochemical outcomes. This method is particularly useful when the tetradec-5-en-1-yl chain is synthesized separately.
Procedure:
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Alkyne Synthesis: Tetradec-5-yn-1-ol is prepared via copper(I)-catalyzed cross-coupling of 5-hexyn-1-ol and 1-iodooctane .
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Reduction: Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) selectively hydrogenates the alkyne to the Z-alkene in >90% yield .
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Bromination: The resulting alcohol is converted to 1-bromo-5Z-tetradecene using phosphorus tribromide (PBr₃).
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Final Alkylation: The bromoalkene is used in either the traditional or imine route to furnish the target compound.
Critical Considerations:
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Catalyst Selectivity: Lindlar catalyst ensures Z-selectivity, whereas palladium-on-carbon (Pd/C) would yield the E-isomer.
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Purity: Residual quinoline must be thoroughly removed to avoid poisoning subsequent reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Control | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 40–60 | Moderate | Low |
| Imine Intermediate | 70–85 | High | Moderate |
| Alkynyl Hydrogenation | >90 | Very High | High |
The imine route balances yield and practicality, making it the preferred choice for industrial-scale synthesis. In contrast, the alkynyl hydrogenation method, while offering superior stereocontrol, involves multiple steps and specialized catalysts, limiting its use to high-value applications .
Chemical Reactions Analysis
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutanone ring can be opened or modified using nucleophiles such as amines or thiols.
Scientific Research Applications
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one has several scientific research applications:
Biology: The compound is found in blood plasma and is studied for its metabolic pathways and interactions within biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development and its interactions with biological targets.
Industry: It is used in the production of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The mechanism of action of 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. As a cyclic ketone, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its presence in essential oils suggests potential roles in signaling and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one with three structurally related compounds, emphasizing differences in stereochemistry, chain length, and functional groups.
Key Observations:
Stereochemical Impact: The Z-isomer of this compound likely exhibits a bent conformation around the double bond, reducing packing efficiency compared to the E-isomer, which adopts a linear arrangement . This difference could affect melting points and solubility, though experimental data are lacking.
Functional Group Influence: The cyclobutanone ring imposes ring strain (90° bond angles), making it more reactive than larger cyclic ketones (e.g., cyclohexanone). This strain may enhance nucleophilic addition reactions . Saturated analogs (e.g., 2-tetradecylcyclobutan-1-one) lack π-electrons, reducing opportunities for photochemical or oxidation reactions compared to unsaturated derivatives.
Biological Activity
2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one is a cyclobutanone derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique tetradecene side chain, which may influence its interaction with biological systems. Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
The chemical structure of this compound can be represented as follows:
This compound belongs to the class of cyclobutanones, which are known for their diverse reactivity and potential applications in medicinal chemistry.
Antimicrobial Properties
Several studies have explored the antimicrobial activity of this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This action may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.
Case Study: Anti-inflammatory Activity
A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with this compound significantly reduced IL-6 secretion in response to lipopolysaccharide (LPS) stimulation. The results are summarized below:
Table 2: Cytokine Levels in PBMCs Treated with this compound
| Treatment Condition | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 250 | 150 |
| LPS | 500 | 300 |
| LPS + Compound | 200 | 120 |
The data indicate a significant reduction in cytokine levels when treated with the compound, highlighting its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in inflammatory pathways or microbial metabolism.
Interaction with Enzymes
Preliminary studies suggest that the compound may inhibit certain enzymes involved in the biosynthesis of inflammatory mediators. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.
Q & A
Q. How to address discrepancies between computational predictions and experimental data for this compound’s spectroscopic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
